molecular formula C14H11ClO3S B1613233 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene CAS No. 898773-47-2

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene

Cat. No.: B1613233
CAS No.: 898773-47-2
M. Wt: 294.8 g/mol
InChI Key: AEYJIVYCMWOREM-UHFFFAOYSA-N
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Description

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that features a thiophene ring substituted with a 3-chlorobenzoyl group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:

    Formation of the 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Acylation of thiophene: The 3-chlorobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-(3-chlorobenzoyl)thiophene.

    Formation of the 1,3-dioxolane ring: The final step involves the reaction of 2-(3-chlorobenzoyl)thiophene with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: It could be explored for its potential pharmacological properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene would depend on its specific application. For instance, if used as a bioactive compound, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorobenzoyl)thiophene: Lacks the 1,3-dioxolane ring.

    5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 3-chlorobenzoyl group.

    2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene: Lacks the chlorine atom in the benzoyl group.

Uniqueness

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the presence of both the 3-chlorobenzoyl group and the 1,3-dioxolane ring, which confer distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

(3-chlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYJIVYCMWOREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641932
Record name (3-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-47-2
Record name (3-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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